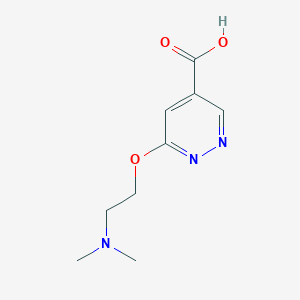
6-(2-(Dimethylamino)ethoxy)pyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Dimethylamino)ethoxy)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with dimethylaminoethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-(Dimethylamino)ethoxy)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(2-(Dimethylamino)ethoxy)pyridazine-4-carboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(2-(Dimethylamino)ethoxy)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound, known for its diverse biological activities.
Pyridazinone: A derivative with similar structural features and biological properties.
Uniqueness
6-(2-(Dimethylamino)ethoxy)pyridazine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyridazine derivatives . Its dimethylaminoethoxy group, in particular, plays a crucial role in its interactions with biological targets .
Biological Activity
6-(2-(Dimethylamino)ethoxy)pyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H16N2O3
- Molecular Weight : 232.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In animal models, the compound has shown potential anti-inflammatory effects. Studies have reported a significant reduction in inflammatory markers when administered at specific doses.
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis. The IC50 values for various cancer cell lines are shown in Table 2.Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20 A549 (Lung Cancer) 25 -
Case Study on Neuroprotective Effects :
In a neurotoxicity model, the compound was investigated for its protective effects against oxidative stress-induced neuronal damage. Results indicated that pre-treatment with the compound significantly reduced cell death and oxidative stress markers.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of pyridazine derivatives, including this compound. Modifications to the dimethylamino group and ethoxy chain have been explored to enhance biological activity and selectivity.
Summary of Findings
- Enhanced Activity : Structural modifications have led to derivatives with improved potency against specific targets.
- Selectivity : Some derivatives exhibit selectivity for certain enzyme classes, which may reduce side effects compared to non-selective agents.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-[2-(dimethylamino)ethoxy]pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-12(2)3-4-15-8-5-7(9(13)14)6-10-11-8/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
JZVQNUISTFEVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NN=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















